2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide
Overview
Description
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a phenoxy group, a piperidine ring, and a butanamide backbone
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy group: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenyl halide.
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1-propylamine.
Coupling of the phenoxy group and piperidine ring: The phenoxy group and piperidine ring are coupled together using a coupling reagent, such as a Grignard reagent or a lithium reagent.
Formation of the butanamide backbone: The final step involves the reaction of the coupled intermediate with butanoyl chloride to form the desired butanamide compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or piperidine rings are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain medical conditions.
Industry: The compound is used in the development of new materials and chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group and piperidine ring are key structural features that enable the compound to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide can be compared with other similar compounds, such as:
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide: This compound has a methyl group instead of an ethyl group on the phenoxy ring, which may result in different chemical and biological properties.
2-(4-ethylphenoxy)-N-(1-ethylpiperidin-4-yl)butanamide: This compound has an ethyl group on the piperidine ring instead of a propyl group, which may affect its binding affinity and activity.
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)pentanamide: This compound has a pentanamide backbone instead of a butanamide backbone, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-4-13-22-14-11-17(12-15-22)21-20(23)19(6-3)24-18-9-7-16(5-2)8-10-18/h7-10,17,19H,4-6,11-15H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHQJWZEBVXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)OC2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205715 | |
Record name | 2-(4-Ethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-31-7 | |
Record name | 2-(4-Ethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959239-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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